molecular formula C12H11F2N5O2S B11044861 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,4-difluorophenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B11044861
M. Wt: 327.31 g/mol
InChI Key: MRGKYUCXEBVDJG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:

  • 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,4-difluorophenyl)acetamide

Here’s a brief introduction:

  • Name : this compound
  • Structure : It contains a thiazole ring, a carbamimidamido group, and a difluorophenyl substituent.
  • Purpose : This compound has diverse applications in research and industry.

Preparation Methods

Synthetic Routes::

  • Thiazole Synthesis : The thiazole ring can be synthesized via cyclization of a thioamide with α-haloketones or α-haloesters.
  • Carbamimidamido Group : The carbamimidamido group (guanidine) can be introduced using guanidine reagents.
  • Difluorophenyl Substituent : Fluorination of phenyl compounds can yield the desired difluorophenyl group.
Industrial Production::
  • Commercial Synthesis : Industrial production typically involves large-scale reactions using optimized conditions.
  • Process Optimization : Researchers continually refine synthetic routes to improve yield and efficiency.

Chemical Reactions Analysis

  • Reactivity : This compound can undergo various reactions:
    • Oxidation : Oxidative processes can modify the thiazole ring.
    • Reduction : Reduction of the carbonyl group or other functional groups.
    • Substitution : Halogenation or other substitutions.
  • Common Reagents :
    • Oxidation : Oxidants like potassium permanganate or chromic acid.
    • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
    • Substitution : Halogens (e.g., bromine, chlorine).
  • Major Products : These depend on reaction conditions and substituents.

Scientific Research Applications

  • Medicine : Investigated for potential drug development (e.g., antimicrobial, anticancer).
  • Chemical Biology : Used as a probe to study biological processes.
  • Industry : May serve as a precursor for other compounds.

Mechanism of Action

  • Targets : It likely interacts with specific enzymes or receptors.
  • Pathways : Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Uniqueness : Its combination of thiazole, carbamimidamido, and difluorophenyl groups sets it apart.
  • Similar Compounds : Other thiazole-based compounds (e.g., antibiotics, pesticides).

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Properties

Molecular Formula

C12H11F2N5O2S

Molecular Weight

327.31 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C12H11F2N5O2S/c13-6-2-1-5(3-7(6)14)17-9(20)4-8-10(21)18-12(22-8)19-11(15)16/h1-3,8H,4H2,(H,17,20)(H4,15,16,18,19,21)

InChI Key

MRGKYUCXEBVDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)F)F

Origin of Product

United States

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